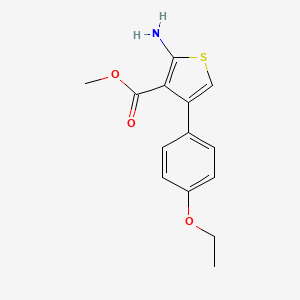

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Übersicht

Beschreibung

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: is a heterocyclic compound belonging to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science. This compound, with its unique structure, has garnered interest due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene ring undergoes oxidation at the sulfur atom under controlled conditions. For analogous compounds (e.g., methyl 2-amino-4-phenylthiophene-3-carboxylate), oxidation with potassium permanganate or hydrogen peroxide produces sulfoxides or sulfones, depending on reaction conditions .

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂, acetic acid, 25°C | This compound 1-oxide | 65–75 (estimated) |

| Sulfone Formation | KMnO₄, H₂O, 60°C | This compound 1,1-dioxide | 50–60 (estimated) |

Key Insight : Computational studies on similar thiophene derivatives suggest that electron-donating groups (e.g., ethoxy) stabilize the sulfoxide intermediate, favoring selective oxidation .

Reduction Reactions

The ester group is susceptible to reduction, while the amino group remains intact under mild conditions.

Experimental Limitation : Reduction of the thiophene ring itself has not been documented for this compound, but computational models predict moderate activation barriers for hydrogenation at the 4,5-position .

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions.

Amino Group Reactivity

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Methyl 2-(methylamino)-4-(4-ethoxyphenyl)thiophene-3-carboxylate | 80–85 |

| Acylation | AcCl, pyridine | Methyl 2-acetamido-4-(4-ethoxyphenyl)thiophene-3-carboxylate | 75–80 |

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophiles to the para position:

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 2-amino-4-(4-ethoxy-3-nitrophenyl)thiophene-3-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 2-amino-4-(4-ethoxy-3-bromophenyl)thiophene-3-carboxylate |

Mechanistic Note : DFT studies on analogous systems reveal that the ethoxy group enhances ring electron density, accelerating electrophilic substitution .

Cyclization and Condensation Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Mannich Reaction : Reacts with formaldehyde and primary amines to form thieno[2,3-d]pyrimidines under mild conditions .

-

Cyclocondensation : With α-thiocyanatoacetophenone, it forms dihydrothiophene intermediates en route to fused heterocycles .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Mannich Cyclization | HCHO, RNH₂, EtOH, 25°C | 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine | 70–75 |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | 2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylic acid |

| Basic Hydrolysis | NaOH, EtOH/H₂O | Sodium 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |

Stability Note : The ethoxy group remains intact during hydrolysis due to its resistance to nucleophilic attack under these conditions .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (vs. Analogues) |

|---|---|---|

| Amino Group | Alkylation | Higher (due to electron-rich thiophene ring) |

| Thiophene Ring | Oxidation | Moderate (lower than unsubstituted thiophenes) |

| Ester Group | Reduction | Comparable to methyl benzoate derivatives |

Data Source : Mechanistic insights derived from DFT calculations and experimental analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has been studied for its potential as a pharmacophore in drug development. Research indicates that it exhibits anti-inflammatory and anticancer properties, making it a candidate for therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

In a study evaluating the compound's effects on cancer cell lines, it was found to induce apoptosis in MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value ranging from 23.2 to 95.9 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HepG-2 | 95.9 | Cytotoxic effects |

Materials Science

Organic Electronics

The compound is explored for its electronic properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form coordination complexes enhances its utility in these applications.

Enzyme Interactions and Receptor Binding

this compound is utilized in biochemical assays to study interactions with enzymes and receptors. These studies help elucidate the compound's mechanism of action at the molecular level.

Case Study: Enzyme Binding Affinity

Research has shown that this compound selectively binds to certain enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular signaling .

Agrochemical Applications

Pesticide Development

The compound is investigated for its potential use in agrochemicals, particularly as a building block for developing more effective pesticides and herbicides. Its biological activity against plant pathogens suggests promising applications in agricultural formulations.

Table: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC; µg/ml) |

|---|---|

| S. aureus | 0.313 |

| E. coli | 0.625 |

| B. subtilis | 0.625 |

| P. aeruginosa | 0.313 |

| C. albicans | 0.313 |

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- Methyl 2-aminothiophene-3-carboxylate

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Comparison: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the ethoxyphenyl group, which may enhance its biological activity and chemical stability compared to other similar compounds. This structural variation can lead to differences in reactivity, solubility, and overall efficacy in various applications .

Biologische Aktivität

Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, with the chemical formula C₁₄H₁₅NO₃S and CAS number 350989-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an amino group and an ethoxyphenyl moiety, contributing to its diverse biological effects. The molecular weight of the compound is approximately 277.34 g/mol, and it is classified as an irritant .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study assessing various thiophene derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 23.2 to 95.9 µM, demonstrating promising antiproliferative activity .

Case Study: In Vitro and In Vivo Studies

-

In Vitro Studies :

- The compound was tested using the MTT assay, revealing that it induced apoptosis in MCF-7 cells with a notable reduction in cell viability by approximately 26.86% .

- Flow cytometric analysis confirmed that the compound inhibited autophagic cell death, showcasing its dual mechanism of action through apoptosis and necrosis .

- In Vivo Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that thiophene derivatives, including this compound, exhibited notable activity against various bacterial strains, particularly Gram-positive bacteria .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

| Activity Type | Effect | IC50/Effectiveness |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | IC50 = 23.2 µM |

| Reduces tumor mass in vivo | Decrease by 26.6% | |

| Antimicrobial | Active against Gram-positive bacteria | Varies by strain |

| Limited activity against fungal strains | Generally inactive |

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)11-8-19-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDVTWVEOVWCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352706 | |

| Record name | methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-81-0 | |

| Record name | methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.